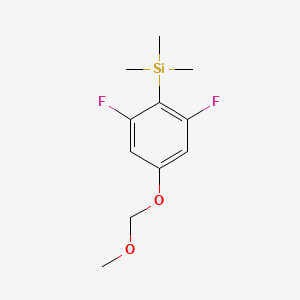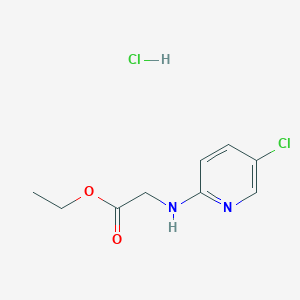
1,3-Dioxolane, 2-(11-bromoundecyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane, 2-(11-bromoundecyl)- is an organic compound with the molecular formula C14H27BrO2 It is a derivative of 1,3-dioxolane, where a bromoundecyl group is attached to the second carbon of the dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dioxolane, 2-(11-bromoundecyl)- can be synthesized through the reaction of 1,3-dioxolane with 11-bromoundecanol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the dioxolane ring.
Industrial Production Methods
In industrial settings, the production of 1,3-dioxolane, 2-(11-bromoundecyl)- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can lead to high yields and purity of the final product.
化学反応の分析
Types of Reactions
1,3-Dioxolane, 2-(11-bromoundecyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 1,3-dioxolane derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include the corresponding alkanes.
科学的研究の応用
1,3-Dioxolane, 2-(11-bromoundecyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 1,3-Dioxolane, 2-(11-bromoundecyl)- involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dioxolane ring can also undergo ring-opening reactions under acidic or basic conditions, leading to the formation of reactive intermediates that can further react with other molecules.
類似化合物との比較
Similar Compounds
1,3-Dioxolane: The parent compound without the bromoundecyl group.
2-(11-chloroundecyl)-1,3-dioxolane: A similar compound with a chlorine atom instead of bromine.
2-(11-hydroxyundecyl)-1,3-dioxolane: A similar compound with a hydroxyl group instead of bromine.
Uniqueness
1,3-Dioxolane, 2-(11-bromoundecyl)- is unique due to the presence of the bromoundecyl group, which imparts distinct chemical reactivity and potential applications. The bromine atom allows for selective substitution reactions, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
84451-51-4 |
|---|---|
分子式 |
C14H27BrO2 |
分子量 |
307.27 g/mol |
IUPAC名 |
2-(11-bromoundecyl)-1,3-dioxolane |
InChI |
InChI=1S/C14H27BrO2/c15-11-9-7-5-3-1-2-4-6-8-10-14-16-12-13-17-14/h14H,1-13H2 |
InChIキー |
JHADKMHVNWNBJR-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)CCCCCCCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetic acid;8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12097872.png)

![2-[3-[1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B12097896.png)
![Benzo[b]thiophene, 2-(methylthio)-](/img/structure/B12097900.png)

![58-(3-amino-3-oxopropyl)-87-(2-aminopropanoylamino)-76-benzyl-7,22,52-tri(butan-2-yl)-4,34,37,64-tetrakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-46-(1-hydroxyethyl)-40,55,90-tris[(4-hydroxyphenyl)methyl]-70-(1H-indol-3-ylmethyl)-16,25,73-trimethyl-67-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-84,85,94,95,98,99-hexathia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.419,79.09,13]hectane-82-carboxylic acid](/img/structure/B12097914.png)




![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12097941.png)


